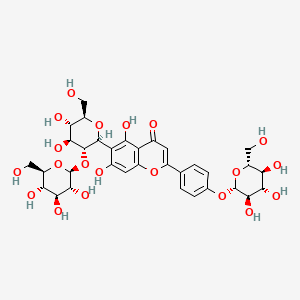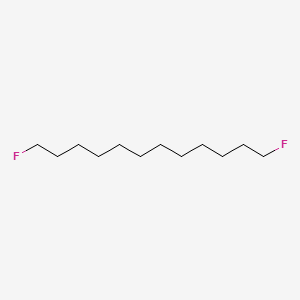
1,12-Difluorododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Difluorododecane is an organic compound with the molecular formula C12H24F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a twelve-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,12-Difluorododecane can be synthesized through several methods. One common approach involves the fluorination of dodecane using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Difluorododecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of iodododecane or other halogenated derivatives.
Oxidation: Production of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Generation of dodecane or partially fluorinated alkanes.
Wissenschaftliche Forschungsanwendungen
1,12-Difluorododecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling agent in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,12-Difluorododecane involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The fluorine atoms can participate in hydrogen bonding, altering the compound’s behavior in various environments. Additionally, the presence of fluorine can enhance the lipophilicity of the compound, affecting its distribution and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorododecane: Similar structure but with both fluorine atoms on the same carbon.
1,12-Dichlorododecane: Chlorine atoms instead of fluorine.
1,12-Dibromododecane: Bromine atoms instead of fluorine.
Uniqueness
1,12-Difluorododecane is unique due to the specific positioning of fluorine atoms at the terminal carbons, which imparts distinct chemical properties compared to its chlorinated or brominated counterparts
Eigenschaften
CAS-Nummer |
353-30-0 |
|---|---|
Molekularformel |
C12H24F2 |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1,12-difluorododecane |
InChI |
InChI=1S/C12H24F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 |
InChI-Schlüssel |
DSWRGYZVKIIDBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCF)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


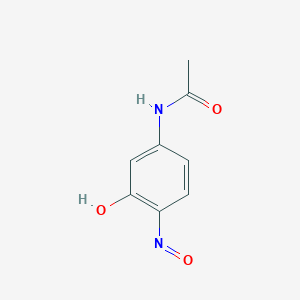
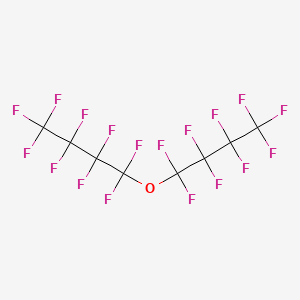

![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
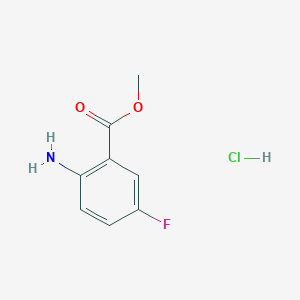
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)

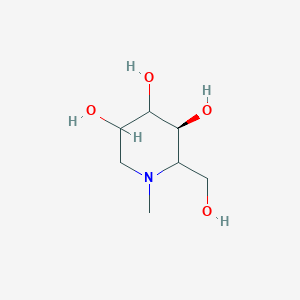
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
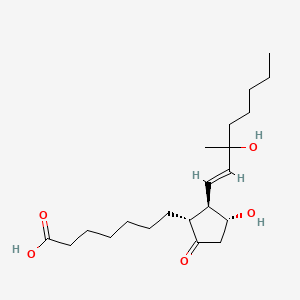
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
